molecular formula C25H28N6O4 B2532847 N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide CAS No. 1242903-32-7

N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide

Cat. No. B2532847
CAS RN: 1242903-32-7
M. Wt: 476.537
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The specific structure of this compound suggests potential interactions with biological systems, possibly as an inhibitor or a receptor modulator, given the presence of a pyrazinyl moiety and a fluorophenylthio group which could be involved in binding to biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. In the context of the provided papers, similar compounds have been synthesized using various starting materials and coupling reactions. For instance, the synthesis of related thioamide compounds has been achieved using ethoxycarbonylpyrene and perylene thioamides as building blocks . The synthesis of other benzamide derivatives has involved the optimization of structural motifs to achieve potent biological activity, as seen in the development of stearoyl-CoA desaturase-1 (SCD-1) inhibitors . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Crystal structure analysis can reveal the presence of strong and weak hydrogen bonds, which are significant for the stability and interactions of the compound . The presence of substituents on the benzamide ring can influence the molecular conformation and, consequently, the modes of supramolecular aggregation . These structural features are important for understanding how this compound might interact with its biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the presence of a thioamide group can lead to reactions involving thiolates or the formation of fluorescent dyes when combined with other moieties . The reactivity of the compound can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density and reactivity of the benzamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and solvatochromism, are influenced by their molecular structure. Compounds with certain substituents can display fluorescence with high quantum yields and emission maxima at specific wavelengths . The solvatochromism observed in some benzamide derivatives suggests that emission may originate from intramolecular charge transfer (ICT) excited states . These properties are important for the potential application of this compound in biological systems or as a fluorescent probe.

Scientific Research Applications

Antimicrobial and Antituberculosis Agents

A study on the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors revealed compounds with promising antituberculosis activity and cytotoxicity profiles. These compounds, derived from aryl thioamides, demonstrated activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and exhibited antimicrobial activity without significant cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Antimicrobial Activity

Another research focused on synthesizing 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi (Raju et al., 2010).

Anti-Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant antiviral activities against the bird flu influenza H5N1 strain. This study provides a new synthesis route for compounds showing viral reduction, indicating their potential as antiavian influenza virus agents (Hebishy et al., 2020).

Anticancer Properties

Conformationally rigid analogs of aminopyrazole amide scaffolds were synthesized and evaluated for their antiproliferative effects on cancer cells. These compounds, particularly those with specific substituents, exhibited competitive antiproliferative activities against melanoma and hematopoietic cell lines, suggesting their potential as cancer therapeutics (Kim et al., 2011).

Fluorescent Dyes for Material Science

N-Ethoxycarbonylpyrene- and perylene thioamides were utilized as building blocks in the synthesis of fluorescent dyes. These compounds exhibit fluorescence across a broad spectrum, with some showing dual fluorescence and high emission efficiency. This research highlights the potential application of these compounds in the development of color-tunable fluorophores for various material science applications (Witalewska et al., 2019).

properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)12-13-29-23(34)19-10-5-6-11-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-9-7-8-16(2)14-18/h5-11,14,17H,4,12-13,15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLCARWUULPIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.